1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a receptor modulator or enzyme inhibitor, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine: Known for its use as a central nervous system stimulant.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other compounds for its psychoactive effects.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3 |
InChI Key |
KYHWGZIOFZRZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.